6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine
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Overview
Description
6-(Fluoromethyl)bicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by a fluoromethyl group attached to a bicyclo[410]heptane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and various substituted amine derivatives.
Scientific Research Applications
6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A similar compound without the fluoromethyl group.
Bicyclo[3.1.0]hexane: A structurally related compound with a different ring size.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring fusion pattern.
Uniqueness
6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and metabolic profile, making it a valuable scaffold in various research and industrial applications.
Biological Activity
6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The fluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : There is evidence that the compound may possess analgesic effects, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of Glycosidases : Inhibitory studies on structurally related bicyclic amines demonstrated significant inhibition of various glycosidases, indicating potential applications in metabolic disorders .
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against a range of pathogens, suggesting that this compound may also exhibit such activity .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that certain derivatives of bicyclic amines can selectively inhibit cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
6-(fluoromethyl)bicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C8H14FN/c9-5-8-2-1-7(10)3-6(8)4-8/h6-7H,1-5,10H2 |
InChI Key |
TYSKMJKNXGQGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1N)CF |
Origin of Product |
United States |
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